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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B1162055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Rauvotetraphylline C, an indole alkaloid isolated from Rauvolfia tetraphylla. The information
presented herein is crucial for the identification, characterization, and further development of
this natural product. All data is sourced from the primary literature describing its isolation and
structure elucidation.

Data Presentation

The spectroscopic data for Rauvotetraphylline C has been compiled into the following tables
for clarity and comparative analysis.

Table 1: Mass Spectrometry (MS) Data

Parameter Value

lonization Mode HRESIMS (pos.)
[M+H]* (Observed) m/z 511.2431
[M+H]* (Calculated for C28H3sN207) m/z 511.2444

Table 2: Ultraviolet (UV) Spectroscopy Data
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Solvent Amax (nm)

Methanol 225, 270, 284 (sh), 293 (sh)

Table 3: Infrared (IR) Spectroscopy Data

Medium Vmax (Cm_l)

3405, 2918, 1669, 1622, 1572, 1452, 1419,
KBr 1384, 1362, 1335, 1259, 1238, 1170, 1075,
1025, 746

Table 4: *H NMR Spectroscopic Data (DMSO-ds, 500
MHz)
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Position OH (J in Hz)
3 4.10 (br. s)

5 3.65 (M)

60 2.15 (m)

6P 2.35 (m)

9 6.83 (d, 8.5)
10 6.55 (dd, 8.5, 2.0)
12 6.75 (d, 2.0)
1l4a 1.85 (m)

14p 2.05 (m)

15 2.85 (m)

16 3.10 (m)
17-OH 4.85 (t, 5.5)
17a 3.40 (m)

17B 3.55 (m)

18 1.55 (d, 7.0)
19 5.50 (q, 7.0)
210 4.05 (d, 11.5)
21B 4.20 (d, 11.5)
N-CHs 2.55 (s)

2' 8.25 (d, 8.0)
3 7.20 (t, 8.0)
4 7.60 (t, 8.0)
5' 7.95 (d, 8.0)
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6 2.30 (s)
4-OCHs 3.85 (s)
6'-OCHs 3.90 (s)

Table 5: *C NMR Spectroscopic Data (DMSO-ds, 125
MH2z)
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Position oc

2 1355
3 59.5
5 53.0
6 215
7 108.0
8 127.5
9 118.0
10 110.0
11 145.0
12 111.0
13 140.0
14 30.0
15 35.0
16 55.0
17 65.0
18 12.5
19 125.0
20 130.0
21 60.0
N-CHs 42.0
1 122.0
2' 132.0
3 115.0
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4' 160.0
5' 117.0
6' 158.0
7 168.0
4'-OCHs 55.5
6'-OCHs 56.0
6'-CHs 20.5

Experimental Protocols

The following are the generalized experimental protocols for the acquisition of the
spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¢ Instrumentation: Bruker AV-500 spectrometer.

e Solvent: DMSO-ds.

 Internal Standard: Tetramethylsilane (TMS).

e 'H NMR: The sample was dissolved in DMSO-ds and the spectrum was recorded at 500
MHz. Chemical shifts (8) are reported in parts per million (ppm) relative to TMS, and coupling
constants (J) are in Hertz (Hz).

e 13C NMR: The spectrum was recorded at 125 MHz with complete proton decoupling.
Chemical shifts (8) are reported in ppm relative to the solvent signal.

e 2D NMR: HSQC, HMBC, and ROESY experiments were conducted using standard Bruker
pulse programs to establish connectivities and stereochemistry.

2. Mass Spectrometry (MS)

 Instrumentation: A high-resolution electrospray ionization mass spectrometer (HRESIMS).
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e Method: The sample was introduced into the mass spectrometer via electrospray ionization
in positive ion mode. The mass-to-charge ratio (m/z) was recorded.

3. Infrared (IR) Spectroscopy
¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer.

o Sample Preparation: The sample was mixed with potassium bromide (KBr) and pressed into
a thin pellet.

o Data Acquisition: The spectrum was recorded over the range of 4000-400 cm~1. Absorption
frequencies (v) are reported in reciprocal centimeters (cm=1).

4. Ultraviolet (UV) Spectroscopy
e Instrumentation: A UV-Visible spectrophotometer.
e Solvent: Methanol (MeOH).

» Method: The sample was dissolved in methanol and the absorbance was measured over the
wavelength range of 200-400 nm. The wavelengths of maximum absorbance (Amax) are
reported in nanometers (nm).

Visualization

The logical workflow for the spectroscopic analysis of a natural product like
Rauvotetraphylline C is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of Rauvotetraphylline C
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Caption: Spectroscopic analysis workflow for Rauvotetraphylline C.

¢ To cite this document: BenchChem. [Spectroscopic Data of Rauvotetraphylline C: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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rauvotetraphylline-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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